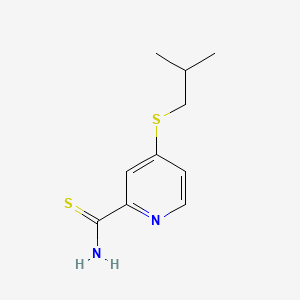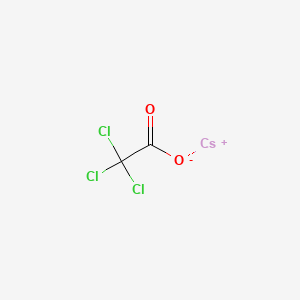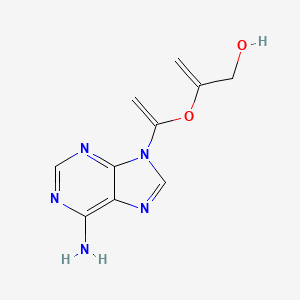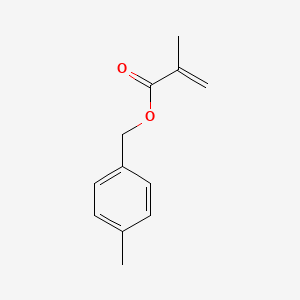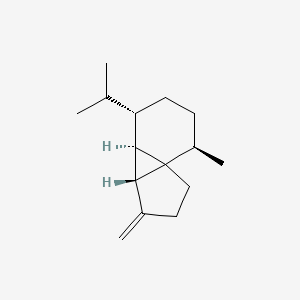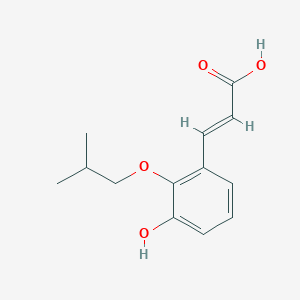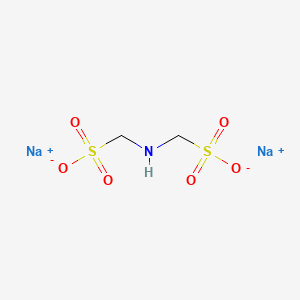
Octyl isooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl isooctadecanoate: is an ester compound formed from the reaction of octanol and isooctadecanoic acid. It is commonly used in various industries, including cosmetics and personal care products, due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to formulations, making it a popular ingredient in lotions, creams, and other skincare products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octyl isooctadecanoate is typically synthesized through an esterification reaction between octanol and isooctadecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Octanol+Isooctadecanoic acid→Octyl isooctadecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Octyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water
Transesterification: Alcohol, acid or base catalyst
Major Products Formed:
Hydrolysis: Octanol and isooctadecanoic acid
Transesterification: Different esters and alcohols
Aplicaciones Científicas De Investigación
Chemistry: Octyl isooctadecanoate is used as a model compound in studies involving esterification and transesterification reactions. It serves as a reference compound for understanding the kinetics and mechanisms of these reactions.
Biology: In biological research, this compound is used as a component in lipid-based formulations for drug delivery systems. Its emollient properties make it suitable for enhancing the bioavailability of hydrophobic drugs.
Medicine: this compound is investigated for its potential use in topical formulations for skin conditions. Its ability to improve skin hydration and barrier function makes it a promising ingredient in dermatological products.
Industry: In the cosmetics industry, this compound is widely used in formulations of lotions, creams, and sunscreens. Its non-greasy texture and excellent spreading properties enhance the sensory experience of these products .
Mecanismo De Acción
Octyl isooctadecanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing transepidermal water loss. This mechanism is particularly beneficial in skincare formulations aimed at improving skin hydration and smoothness .
Comparación Con Compuestos Similares
- Octyl stearate
- Octyl palmitate
- Octyl laurate
Comparison: Octyl isooctadecanoate is unique among these compounds due to its branched structure, which imparts distinct physical properties. Compared to octyl stearate and octyl palmitate, this compound has a lower melting point, making it more suitable for formulations requiring a liquid emollient at room temperature. Additionally, its branched structure provides better spreadability and a lighter feel on the skin, enhancing its sensory attributes in cosmetic products .
Propiedades
Número CAS |
93803-86-2 |
|---|---|
Fórmula molecular |
C26H52O2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
octyl 16-methylheptadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-18-21-24-28-26(27)23-20-17-15-13-11-9-8-10-12-14-16-19-22-25(2)3/h25H,4-24H2,1-3H3 |
Clave InChI |
RDUQEQWTZYCTJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


